2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
Description
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- is a useful research compound. Its molecular formula is C14H8O8S2 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
9,10-dioxoanthracene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13/h1-6H,(H,17,18,19)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKONMFPEKSWGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058904 | |
Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-49-1, 53123-81-2 | |
Record name | 9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Anthraquinonedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053123812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dioxoanthracene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the current density impact the performance of a redox flow battery utilizing 2,7-anthraquinone disulfonic acid?
A: Research indicates a strong correlation between current density and several key performance indicators in RFBs using 2,7-AQDS. Increasing the current density leads to higher voltage polarization, directly impacting the battery's charge capacity and overall energy efficiency. [] This decrease in capacity is primarily attributed to the interplay between the polarization curves and the imposed voltage limits during the battery's charge-discharge cycles. [] Notably, a linear relationship exists between the instantaneous voltage efficiency and current density due to the linearity observed in the polarization curves. []
Q2: What are the primary mechanisms of capacity loss observed in RFBs employing 2,7-anthraquinone disulfonic acid, and how do they relate to current density?
A: Two primary mechanisms contribute to capacity loss in these RFB systems: crossover of active species and other degradation pathways. [] Crossover refers to the movement of 2,7-AQDS or bromide ions across the membrane, leading to self-discharge and capacity fade. Research suggests that bromine crossover is a significant contributor, occurring at a rate of 1.08 mA/cm², while quinone crossover is significantly lower at 140 pA/cm². [] Interestingly, current efficiency increases with current density due to the consistent rate of these loss mechanisms. [] Despite these loss mechanisms, the system demonstrates a promising effective differential capacity retention rate of 99.90% per cycle over 40 cycles. []
Q3: How does the state of charge (SoC) influence the stability of 2,7-anthraquinone disulfonic acid in acidic electrolytes for RFB applications?
A: Studies reveal a significant influence of the electrolyte's SoC on the stability of 2,7-AQDS. Fully charged electrolytes exhibit accelerated capacity decay compared to those at lower SoC levels. [] For instance, at 20°C, a fully charged electrolyte experiences a capacity decay of 0.9% per day, escalating to 2.45% per day at 40°C. [] Conversely, maintaining the electrolyte at or below 50% SoC significantly improves stability, even under elevated temperatures and current load. [] This degradation at high SoC is linked to the breakdown of AQ derivatives, leading to the loss of aromaticity, as confirmed through HPLC analysis. []
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